

Comparing the pharmacokinetic profiles of Bexagliflozin and Empagliflozin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bexagliflozin**

Cat. No.: **B1666928**

[Get Quote](#)

A Comparative Analysis of the Pharmacokinetic Profiles of **Bexagliflozin** and Empagliflozin

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two sodium-glucose co-transporter 2 (SGLT2) inhibitors, **Bexagliflozin** and Empagliflozin. Both are orally administered medications used to improve glycemic control in adults with type 2 diabetes mellitus.^{[1][2][3]} The information presented, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Data Comparison

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to determining its efficacy and safety profile. Below is a summary of the key pharmacokinetic parameters for **Bexagliflozin** and Empagliflozin.

Parameter	Bexagliflozin	Empagliflozin
Time to Peak (Tmax)	2–4 hours (fasted)[4][5][6]	1.33–3.0 hours (fasted)[7][8]
Food Effect on Tmax	Delayed to 5 hours with a high-fat meal[4]	Slightly delayed absorption with a high-fat meal[7]
Food Effect on Cmax	Increased by 31% with a high-fat meal[4]	Decreased by 37% with a high-fat meal[9]
Food Effect on AUC	Increased by 10% with a high-fat meal[4]	Decreased by 16% with a high-fat meal[9]
Clinical Relevance of Food Effect	Not considered clinically relevant[4][10]	Not considered clinically meaningful; can be taken with or without food[9][11]
Volume of Distribution (Vd)	262 L (apparent)[4][10]	73.8 L (population-based, at steady state)[9]
Plasma Protein Binding	Approximately 93%[10]	86.2%[9]
Terminal Half-Life (t½)	Approximately 12 hours[5]	Approximately 12.4 hours[9] (ranges from 10.3 to 18.8 hours with multiple doses[7][8])
Primary Metabolism Pathway	Glucuronidation (mainly UGT1A9), minor oxidation (CYP3A)[5][10][12]	Glucuronidation (UGT2B7, UGT1A3, UGT1A8, UGT1A9)[9]
Major Metabolites	3'-O-glucuronide (pharmacologically inactive)[4][10]	No major metabolites in plasma; three glucuronide conjugates are minor[9][13]
Route of Excretion	Feces: 51.1% Urine: 40.5%[4][5][12][14]	Urine: 54.4% Feces: 41.2%[9]
Unchanged Drug in Excreta	Feces: 28.7% Urine: 1.5%[4]	Feces: Most of the 41.2% recovered Urine: ~27.2% (half of the 54.4% recovered)[9]

Detailed Pharmacokinetic Profiles

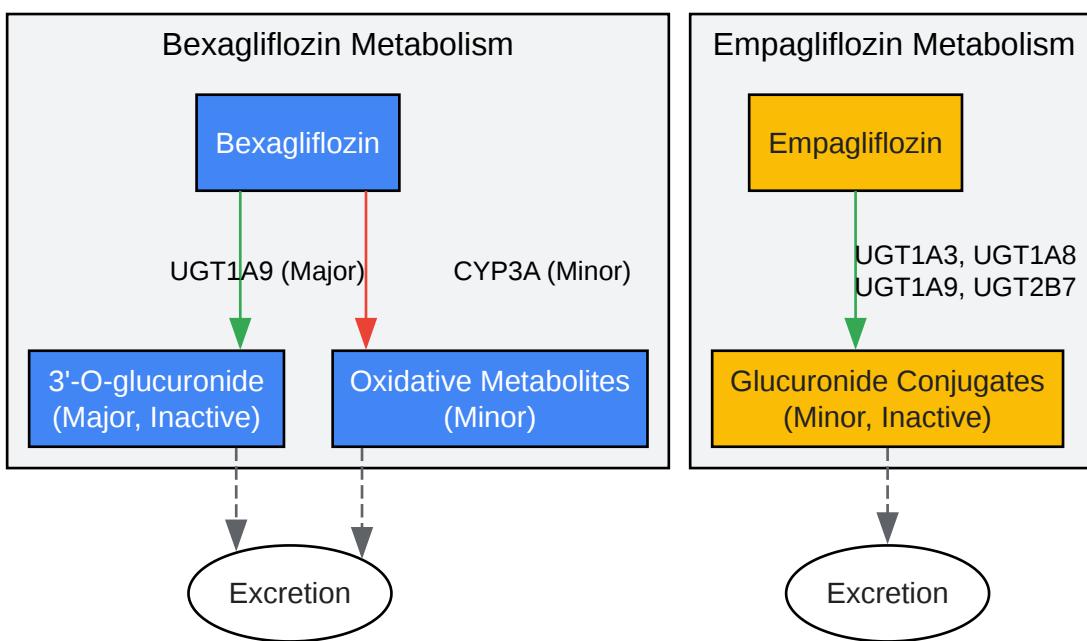
Absorption

Both **Bexagliflozin** and Empagliflozin are rapidly absorbed after oral administration.[5][7]

Bexagliflozin reaches peak plasma concentrations (Tmax) in 2 to 4 hours under fasted conditions.[4][5][6] Empagliflozin's absorption is slightly faster, with a Tmax ranging from approximately 1.33 to 3.0 hours.[7][8]

The presence of food has different effects on the two drugs, although for both, these effects are not considered clinically significant.[4][9][11] For **Bexagliflozin**, a high-fat, high-calorie meal delays Tmax to 5 hours and results in a modest 10% increase in overall exposure (AUC) and a 31% increase in peak concentration (Cmax).[4] Conversely, for Empagliflozin, a similar meal leads to a 16% decrease in AUC and a 37% decrease in Cmax.[9]

Distribution


Following absorption, both drugs are distributed throughout the body. **Bexagliflozin** has a large apparent volume of distribution of 262 L and is approximately 93% bound to plasma proteins.[4][10] Empagliflozin has a smaller volume of distribution of about 73.8 L at steady state and is 86.2% bound to plasma proteins.[9]

Metabolism

The primary metabolic pathway for both drugs is glucuronidation, a common process that makes compounds more water-soluble for easier excretion.

Bexagliflozin is metabolized mainly by the enzyme UGT1A9, with a minor contribution from CYP3A.[5][10] Its most abundant metabolite in plasma is the pharmacologically inactive 3'-O-glucuronide.[4][10][12]

Empagliflozin is also primarily metabolized via glucuronidation, involving several UGT enzymes (UGT2B7, UGT1A3, UGT1A8, and UGT1A9).[9] It does not have any major metabolites in plasma, with three minor glucuronide conjugates each accounting for less than 10% of the total drug material in circulation.[9]

[Click to download full resolution via product page](#)

Figure 1: Primary metabolic pathways of **Bexagliflozin** and Empagliflozin.

Excretion

The elimination routes for the two drugs show notable differences. **Bexagliflozin** and its metabolites are primarily eliminated in the feces (51.1%), with a smaller portion in the urine (40.5%).^{[4][5][12]} A significant amount of the dose is excreted as unchanged **Bexagliflozin** in the feces (28.7%).^[4]

In contrast, Empagliflozin is excreted to a greater extent in the urine (54.4%) than in the feces (41.2%).^[9] Approximately half of the drug recovered in urine is unchanged, and most of the drug recovered in feces is also unchanged parent compound.^[9]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical trials conducted in healthy volunteers and patients with type 2 diabetes. The methodologies employed are consistent with standard practices for pharmacokinetic assessment.

Human ADME Study (Bexagliflozin)

A representative study for **Bexagliflozin** was a Phase 1, open-label, non-randomized, single-dose trial.[12][15]

- Participants: Six healthy adult male subjects.
- Dosing: Participants received a single oral 50 mg dose of [14C]-**bexagliflozin** (containing 100 μ Ci of radioactivity) after an overnight fast.[12][15]
- Sample Collection: Blood, plasma, urine, and fecal samples were collected at predetermined intervals before and up to 48 hours or more after dosing.[15]
- Bioanalysis: Total radioactivity was measured using liquid scintillation counting. Plasma samples were analyzed for concentrations of **Bexagliflozin** and its metabolites using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Food-Effect and Dose Proportionality Study (Empagliflozin)

A common study design to assess food effects and dose proportionality, as used for Empagliflozin, is an open-label, randomized, crossover trial.[11]

- Participants: Eighteen healthy volunteers.
- Design: A 3-way crossover design was used where each participant received three single doses in a randomized sequence: 25 mg Empagliflozin under fasted conditions, 25 mg after a high-fat, high-calorie breakfast, and 10 mg under fasted conditions.[11]
- Washout Period: A washout period of at least 7 days separated each treatment to ensure complete drug elimination.[11]
- Sample Collection: Serial plasma samples were collected over 72 hours to determine pharmacokinetic parameters.[11]
- Bioanalysis: Plasma concentrations of Empagliflozin were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters like Cmax, Tmax, and AUC were calculated using non-compartmental analysis.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. What are the approved indications for Bexagliflozin? synapse.patsnap.com
- 3. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 4. Bexagliflozin | C24H29ClO7 | CID 25195624 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. drugs.com [drugs.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. researchgate.net [researchgate.net]
- 9. Empagliflozin (Jardiance): A Novel SGLT2 Inhibitor for the Treatment of Type-2 Diabetes - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 10. Bexagliflozin tablets. These highlights do not include all the information needed to use bexagliflozin tablets safely and effectively. See full prescribing information for bexagliflozin tablets. Bexagliflozin tablets, for oral use Initial U.S. Approval: 2023 [\[dailymed.nlm.nih.gov\]](http://dailymed.nlm.nih.gov)
- 11. Effect of food on the pharmacokinetics of empagliflozin, a sodium glucose cotransporter 2 (SGLT2) inhibitor, and assessment of dose proportionality in healthy volunteers - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and disposition of the SGLT2 inhibitor bexagliflozin in rats, monkeys and humans - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 15. tandfonline.com [tandfonline.com]
- 16. ovid.com [ovid.com]
- To cite this document: BenchChem. [Comparing the pharmacokinetic profiles of Bexagliflozin and Empagliflozin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1666928#comparing-the-pharmacokinetic-profiles-of-bexagliflozin-and-empagliflozin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com